molecular formula C10H11N5O B1206374 (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol CAS No. 210355-01-4

(2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol

Cat. No. B1206374
M. Wt: 217.23 g/mol
InChI Key: BOCARSGZHMZWCE-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various ways such as a line-angle diagram or a 3D model.



Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials. It may include the reaction conditions, the reagents used, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule, including the arrangement of its atoms and the lengths and angles of its bonds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

  • Synthesis Process : The synthesis of 2-aminopurine methylenecyclopropane analogues of nucleosides, which includes (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol, involves a one-pot alkylation-elimination process. This process yields a mixture of isomeric methylenecyclopropanes, which are then separated and further processed to obtain the desired compounds (Wang et al., 2003).

  • Biological Activity : In terms of biological activity, the synthesized analogues were tested against various viruses. The racemic analogues were found inactive against HCMV, HSV-1, HSV-2, EBV, and VZV. However, one enantiomer, specifically (S)-(+)-4, showed inhibition of HSV-1 replication in BSC-1 cells and was moderately effective against VZV in HFF culture. Importantly, it was non-cytotoxic in KB cells (Wang et al., 2003).

  • Chemical Properties and Reactions : Studies on various related compounds and chemical reactions provide insights into the properties and potential applications of the molecule . For example, research on palladium-catalyzed synthesis of similar compounds, oxidative cyclization, and methoxycarbonylation of 4-yn-1-ols offers a perspective on the chemical behavior and possible synthetic routes for derivatives of (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol (Gabriele et al., 2000).

  • Novel Compounds Synthesis : The synthesis of novel cyclopropyl carbocyclic nucleosides, which shares structural similarities with the molecule , highlights the potential for creating new classes of compounds with unique biological activities (Rifé & Ortuño, 1999).

  • Additional Research and Applications : Further research into related cyclopropyl analogues and their biological evaluation, especially in the context of neurotransmitter receptors like the NMDA receptor, underscores the relevance of such compounds in neurochemistry and potential therapeutic applications (Dappen et al., 2010).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCARSGZHMZWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943336
Record name {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(6-Aminopurin-9-yl)methylidene]cyclopropyl]methanol

CAS RN

210355-01-4
Record name (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210355014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol
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(2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol
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(2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol
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(2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol
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(2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol

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